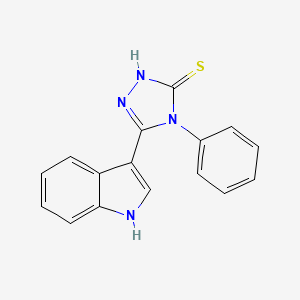
5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of ITZ involves various methods, including cyclization reactions, condensations, and functional group transformations. Researchers have explored both conventional and novel approaches to access this compound. For a detailed understanding, consult relevant literature .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity :
- 5-(1H-indol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives are notable for their biological activity, particularly in drug development. The synthesis process often involves key reagents like pyrrole and indole-3-butanoic acid. These compounds, after synthesis, have been studied for their potential effects on biological targets such as kinases in anaplastic lymphoma, cyclooxygenase-2, and lanosterol-14-α-demethylase through in silico molecular docking studies (Hotsulia, 2019).
Antioxidant and Antimicrobial Properties :
- Some derivatives of this compound have been evaluated for their antioxidant and antimicrobial properties. They showed noteworthy scavenging effects against DPPH and superoxide radicals, as well as lipid peroxidation inhibition effects. Additionally, certain compounds within this class exhibited antimicrobial activity against various test microorganisms (Baytas et al., 2012).
Antimicrobial and Antifungal Evaluation :
- The compounds have also been explored for their antimicrobial activities. Derivatives of this compound synthesized under microwave irradiation exhibited potent antimicrobial properties against various bacterial strains, such as Staphylococcus aureus and Escherichia coli, which suggests their potential in addressing bacterial infections (Shi et al., 2015).
Applications in Cancer Research :
- Research on derivatives of this compound has extended into cancer research, particularly concerning their effects on cancer cell migration and the growth of melanoma, breast, and pancreatic cancer spheroids. Certain hydrazone derivatives have shown significant cytotoxicity against human melanoma and other cancer cell lines, making them promising candidates for further investigation in cancer therapy (Šermukšnytė et al., 2022).
Chemical Properties and Reactivity :
- The electronic characteristics and reactivity of these compounds have been a subject of study too. Investigations into their UV absorption spectra in various solvents and the calculation of atomic charges have provided insights into their chemical properties, potentially aiding in predicting their behavior in different chemical reactions (Odyntsova, 2016).
Corrosion Inhibition :
- Additionally, some benzimidazole derivatives of 1,2,4-triazole, similar in structure to this compound, have been investigated for their role as corrosion inhibitors for mild steel in acidic environments, indicating their potential application in industrial processes (Yadav et al., 2013).
Mecanismo De Acción
Direcciones Futuras
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Read more : Rani, P., et al. (2020). Anti-inflammatory activities of chalcones of indole against carrageenan-induced edema in albino rats. Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Read more
Propiedades
IUPAC Name |
3-(1H-indol-3-yl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c21-16-19-18-15(20(16)11-6-2-1-3-7-11)13-10-17-14-9-5-4-8-12(13)14/h1-10,17H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDZHWGHYSFPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

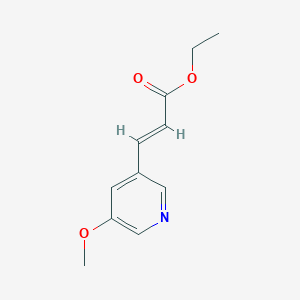

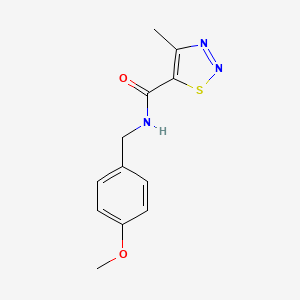
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2737789.png)
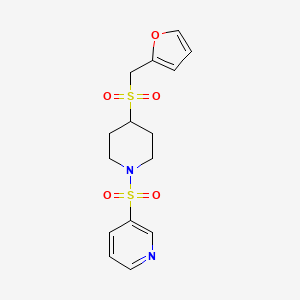

![9-(4-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(3-Methoxy-2-methylindazol-6-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2737793.png)
![1-[(2E)-3-phenylprop-2-en-1-yl]-1H-benzimidazole](/img/structure/B2737795.png)
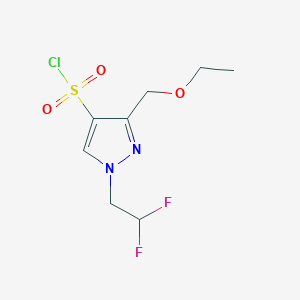
![1-(2-((4-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2737798.png)
![(Z)-methyl 2-(6-methyl-2-((4-(N-methyl-N-phenylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2737799.png)
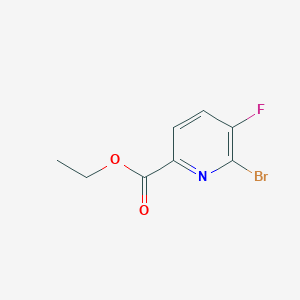
![2-[1-(2-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2737806.png)